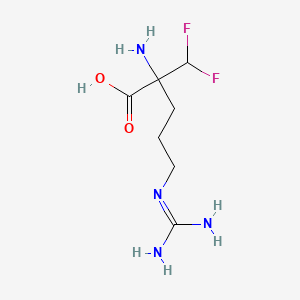
2-(Difluoromethyl)arginine
Vue d'ensemble
Description
2-(Difluoromethyl)arginine is a useful research compound. Its molecular formula is C7H14F2N4O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)arginine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)arginine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arginine Metabolism and Regulation
Arginine is crucial in animal cells, serving as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. The regulation of enzymes involved in arginine synthesis and catabolism, such as argininosuccinate synthase and nitric oxide synthase isoenzymes, plays a significant role in health and disease (Wu & Morris, 1998).
Inhibition of Bacterial Decarboxylases
DL-alpha-(Difluoromethyl)arginine is a potent inhibitor of bacterial arginine decarboxylases, impacting both biosynthetic and biodegradative enzymes in microorganisms like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. This suggests potential applications in controlling bacterial growth or studying bacterial metabolism (Kallio, McCann & Bey, 1981).
Protein Stability and Aggregation
Arginine is used to stabilize proteins against aggregation, particularly in protein refolding processes. It appears to slow protein-protein association reactions without significantly affecting protein folding, beneficial for biochemical applications involving protein stability (Baynes, Wang & Trout, 2005).
Clinical Pharmacology of L-Arginine
L-Arginine, as a precursor of nitric oxide, plays a role in endothelium-mediated physiological effects in the vascular system. Its administration has shown improvements in endothelial function, highlighting its potential in cardiovascular disease treatment (Böger & Bode-Böger, 2001).
Arginine and Cancer
The role of arginine in cancer metabolism is complex. It serves as a precursor for nitric oxide, which may influence various aspects of tumor biology, including tumor growth, apoptosis, angiogenesis, and immunosuppression. Understanding arginine's role in cancer could lead to novel therapeutic strategies (Lind, 2004).
Metabolic Engineering for L-Arginine Production
Research into metabolic engineering of microorganisms for enhanced L-arginine production highlights the industrial and medicinal importance of this amino acid. Strategies for overproduction of L-arginine and its derivatives in bacteria have been developed, with potential applications in pharmaceuticals and biotechnology (Shin & Lee, 2014).
Biotechnology Applications in Protein Purification
Amino acids, particularly arginine, are used in biotechnology for protein purification and formulation. Arginine's ability to suppress protein aggregation and enhance protein solubility makes it valuable in pharmaceutical applications (Arakawa et al., 2007).
Arginine in Immune Responses
L-Arginine metabolism is crucial for immune responses, affecting the function of lymphocytes. Its metabolism by myeloid cells can influence immune responses and tumor growth, underscoring its importance in immunology (Bronte & Zanovello, 2005).
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORLXJBCPPSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990215 | |
| Record name | 2-(Difluoromethyl)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)arginine | |
CAS RN |
69955-43-7, 77286-88-5 | |
| Record name | alpha-(Difluoromethyl)arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine, 2-(difluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Difluoromethyl)arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



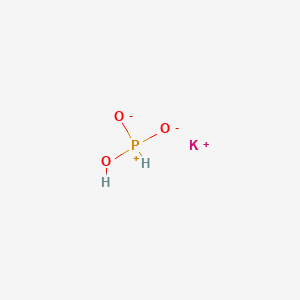
![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
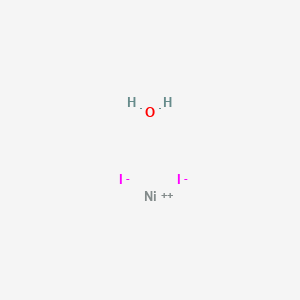
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-ol)](/img/structure/B8066744.png)
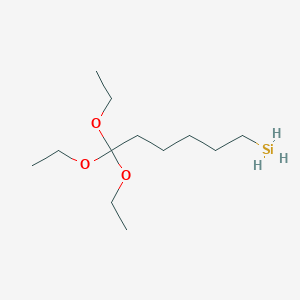

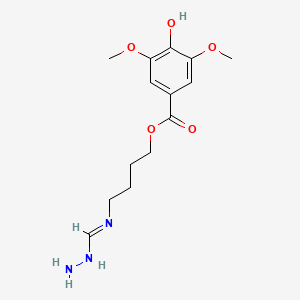
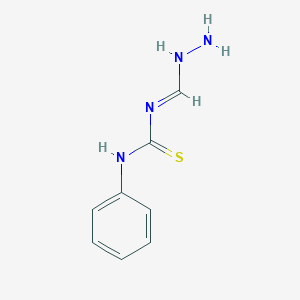
![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)

![[(1S,3R,7S,8S,8aS)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate](/img/structure/B8066807.png)
![8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid](/img/structure/B8066811.png)
![(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B8066815.png)